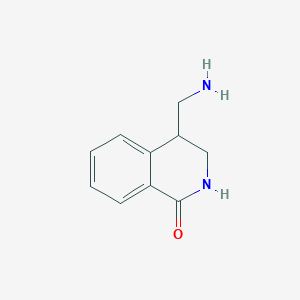
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an aminomethyl group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as isoquinoline derivatives.
Cyclization: The cyclization step involves the formation of the tetrahydroisoquinoline ring, which can be accomplished using catalytic hydrogenation or other cyclization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines.
Scientific Research Applications
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid core.
4-(Aminomethyl)indole: Contains an indole core instead of a tetrahydroisoquinoline.
4-Aminocoumarin derivatives: These compounds have a coumarin core and exhibit different biological activities.
Uniqueness
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H12N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13) |
InChI Key |
YMXKVIDETJRFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















